molecular formula C18H17ClN2O4 B3550459 ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate

ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate

Cat. No.: B3550459
M. Wt: 360.8 g/mol
InChI Key: NVDLVJDVAMDHNY-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ester group, a secondary amide group, and a chlorobenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate typically involves the following steps:

    Formation of N-(4-chlorobenzoyl)glycine: This intermediate is prepared by reacting 4-chlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The N-(4-chlorobenzoyl)glycine is then coupled with ethyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Hydrolysis: 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoic acid.

    Reduction: Ethyl 4-{[N-(4-chlorobenzyl)glycyl]amino}benzoate.

    Substitution: Ethyl 4-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate or ethyl 4-{[N-(4-cyanobenzoyl)glycyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate: Similar structure but with a methoxy group instead of a chlorine atom.

    Ethyl 4-{[N-(4-cyanobenzoyl)glycyl]amino}benzoate: Similar structure but with a cyano group instead of a chlorine atom.

    Ethyl 4-{[N-(4-fluorobenzoyl)glycyl]amino}benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.

Properties

IUPAC Name

ethyl 4-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-2-25-18(24)13-5-9-15(10-6-13)21-16(22)11-20-17(23)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDLVJDVAMDHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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